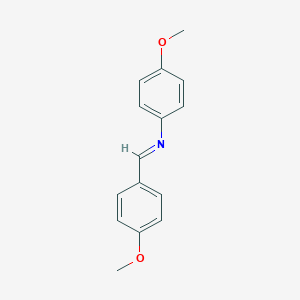

N-(4-Methoxybenzylidene)-4-methoxyaniline

Description

The exact mass of the compound N-(4-Methoxybenzylidene)-4-methoxyaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95585. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Methoxybenzylidene)-4-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxybenzylidene)-4-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,1-bis(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOHZYPZEUJYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294253 | |

| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-08-2 | |

| Record name | 1749-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Methoxybenzylidene)-4-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Methoxybenzylidene)-4-methoxyaniline

Foreword: The Enduring Relevance of Schiff Bases

Schiff bases, compounds containing an imine or azomethine group (-C=N-), represent a cornerstone of modern organic and medicinal chemistry. Their versatile synthesis and the diverse reactivity of the imine bond make them invaluable intermediates in the creation of a vast array of organic molecules, including amino acids.[1] In the realm of materials science, their unique electronic and structural properties have led to their use as pigments, dyes, and stabilizers for polymers.[1] Furthermore, their ability to form stable complexes with various metal ions has positioned them as crucial ligands in coordination chemistry, with applications in catalysis, magnetism, and the development of sophisticated chemosensors.[1] The subject of this guide, N-(4-Methoxybenzylidene)-4-methoxyaniline, is a prime example of a Schiff base with significant research interest, particularly in the field of liquid crystals and advanced materials.[1] This document aims to provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of this important compound.

Synthesis of N-(4-Methoxybenzylidene)-4-methoxyaniline: A Mechanistic and Practical Approach

The most prevalent and reliable method for synthesizing N-(4-Methoxybenzylidene)-4-methoxyaniline is the acid-catalyzed condensation reaction between 4-methoxybenzaldehyde and 4-methoxyaniline.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the stable imine product.

The Underlying Chemistry: An Acid-Catalyzed Pathway

The formation of the Schiff base proceeds through a two-stage mechanism. The first stage involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral carbinolamine intermediate. The second stage is the acid-catalyzed dehydration of the carbinolamine to yield the final imine product. The presence of an acid catalyst is crucial as it protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), thereby facilitating the elimination step.

Caption: Acid-catalyzed reaction mechanism for Schiff base formation.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of similar Schiff bases and is optimized for high yield and purity.

Materials and Equipment:

-

4-methoxybenzaldehyde (p-anisaldehyde)

-

4-methoxyaniline (p-anisidine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Melting point apparatus

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve 4-methoxyaniline (1 equivalent) in absolute ethanol.

-

Reaction Setup: While stirring the 4-methoxybenzaldehyde solution, slowly add the 4-methoxyaniline solution. To this mixture, add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the N-(4-Methoxybenzylidene)-4-methoxyaniline product will precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification by Recrystallization: Transfer the crude product to a clean beaker and add a minimal amount of hot ethanol to dissolve it completely. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

-

Yield Calculation: Weigh the final, dry product and calculate the percentage yield based on the initial amount of the limiting reactant.

Caption: Experimental workflow for the synthesis of the target compound.

Comprehensive Characterization of N-(4-Methoxybenzylidene)-4-methoxyaniline

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Methoxybenzylidene)-4-methoxyaniline is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | |

| Molecular Weight | 241.28 g/mol | |

| Appearance | Solid | |

| Melting Point | 146-150 °C | |

| CAS Number | 1749-08-2 |

Spectroscopic Analysis

While experimentally obtained spectra are the gold standard, the following tables provide the expected spectroscopic data for N-(4-Methoxybenzylidene)-4-methoxyaniline based on the analysis of its structure and data from closely related compounds.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Singlet | 1H | Imine proton (-CH=N-) |

| ~7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the imine group |

| ~6.9 - 7.2 | Multiplet | 4H | Aromatic protons of the aniline ring |

| ~6.8 - 7.0 | Doublet | 2H | Aromatic protons meta to the imine group |

| ~3.8 | Singlet | 6H | Methoxy protons (-OCH₃) |

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | Imine carbon (-CH=N-) |

| ~158 - 160 | Aromatic carbon attached to the methoxy group (aldehyde ring) |

| ~148 - 150 | Aromatic carbon attached to the nitrogen atom |

| ~142 - 144 | Aromatic carbon attached to the methoxy group (aniline ring) |

| ~128 - 132 | Aromatic carbons ortho to the imine group |

| ~121 - 123 | Aromatic carbons ortho to the nitrogen atom |

| ~114 - 116 | Aromatic carbons meta to the imine and methoxy groups |

| ~55 - 56 | Methoxy carbons (-OCH₃) |

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3050 - 3100 | Medium | C-H aromatic stretching |

| ~2850 - 3000 | Medium | C-H aliphatic (methoxy) stretching |

| ~1610 - 1630 | Strong | C=N imine stretching |

| ~1500 - 1600 | Strong | C=C aromatic ring stretching |

| ~1240 - 1260 | Strong | C-O-C asymmetric stretching (ether) |

| ~1170 - 1190 | Strong | C-N stretching |

| ~1020 - 1040 | Strong | C-O-C symmetric stretching (ether) |

| ~830 - 850 | Strong | C-H out-of-plane bending (para-disubstituted) |

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure and crystal packing, single-crystal X-ray diffraction is the definitive technique. Obtaining suitable single crystals can be achieved by slow evaporation of the solvent from a saturated solution of the purified product. Analysis of the crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding its material properties.[1]

Self-Validating Systems and Trustworthiness in Protocol

The presented synthesis and purification protocols are designed to be self-validating. The successful synthesis of the target compound is initially indicated by the precipitation of a solid from the reaction mixture. The purity of the compound can be assessed at each stage. The melting point of the crude product will likely be lower and have a broader range than the purified product. A sharp melting point in the expected range (146-150 °C) after recrystallization is a strong indicator of high purity.[1]

Furthermore, the spectroscopic data serves as a definitive validation of the product's identity. The presence of the characteristic imine peak in the FTIR and NMR spectra, coupled with the disappearance of the aldehyde carbonyl and amine N-H stretching frequencies, confirms the successful formation of the Schiff base. The integration values in the ¹H NMR spectrum should correspond to the number of protons in each unique chemical environment, providing further structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Methoxybenzylidene)-4-methoxyaniline. By following the detailed experimental protocols and utilizing the provided characterization data, researchers and professionals can confidently synthesize and validate this important Schiff base. The understanding of the underlying reaction mechanism and the application of a suite of analytical techniques ensure a robust and reliable approach to the study of this and other related compounds, paving the way for further advancements in materials science and drug development.

References

-

N-(4-Chlorobenzylidene)-4-methoxyaniline. (2008). Acta Crystallographica Section E: Structure Reports Online, E64(9), o1793. [Link]

-

Hua, H., et al. (2014). Deep eutectic solvent based on choline chloride and malonic acid as an efficient and reusable catalytic system for one-pot synthesis of functionalized pyrroles. RSC Advances, 4(94), 52369-52372. [Link]

-

4-Methoxyaniline. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved January 25, 2026, from [Link]

-

Sharma, R., et al. (2017). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds. Journal of Inorganic and Organometallic Polymers and Materials, 27(4), 935-947. [Link]

-

Arslan, H., et al. (2006). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, E62(12), o5527-o5528. [Link]

-

Anitha, T. R., et al. (2021). Growth, structural, spectral, thermal and optical properties of 4-methoxy-2-nitroaniline single crystal. Journal of Materials Science: Materials in Electronics, 32(14), 18645-18657. [Link]

-

Yıldız, M., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 221-236. [Link]

-

N-(4-methoxybenzylidene)aniline. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Beller, M., et al. (2018). Supporting Information for Ruthenium-Catalyzed N-Methylation of Amines with Methanol. Max-Planck-Institut für Kohlenforschung. [Link]

-

Osman, H., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Asian Journal of Chemistry, 26(1), 245-248. [Link]

Sources

An In-Depth Technical Guide to N-(4-Methoxybenzylidene)-4-methoxyaniline (CAS No. 1749-08-2): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-(4-Methoxybenzylidene)-4-methoxyaniline, a significant Schiff base compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the nuanced aspects of its synthesis, elucidates its structural and physicochemical properties through advanced characterization techniques, and explores its current and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure both scientific rigor and practical utility.

Introduction: The Significance of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of modern organic chemistry.[1] Their versatile nature stems from the reactive imine bond and the tunable electronic properties of the associated aromatic systems. These compounds are not merely synthetic curiosities; they are pivotal intermediates in numerous organic transformations and serve as essential ligands in coordination chemistry, forming stable complexes with a wide array of metal ions.[2][3] This has led to their investigation in fields as diverse as catalysis, materials science (as pigments, dyes, and polymer stabilizers), and the development of advanced electronic materials like OLEDs.[2] The specific compound of interest, N-(4-Methoxybenzylidene)-4-methoxyaniline, serves as an exemplary model for this class, exhibiting intriguing properties driven by its symmetric electronic structure.

Molecular Structure and Physicochemical Properties

N-(4-Methoxybenzylidene)-4-methoxyaniline is a solid organic compound formed from the condensation of two readily available precursors: 4-methoxybenzaldehyde (p-anisaldehyde) and 4-methoxyaniline (p-anisidine).[2] The core of its reactivity and functionality lies in the central imine bond, while the two methoxy (-OCH₃) groups, positioned para on both phenyl rings, act as potent electron-donating groups.[4] This electronic contribution significantly influences the molecule's stability, reactivity, and potential for intermolecular interactions.

Key Physicochemical Data

A summary of the essential physicochemical properties is provided below, offering a quantitative snapshot of the compound for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 1749-08-2 | [4][5][6] |

| Molecular Formula | C₁₅H₁₅NO₂ | [2][6] |

| Molecular Weight | 241.29 g/mol | [6] |

| Appearance | Solid | [2] |

| Melting Point | 146-150 °C | [2] |

| IUPAC Name | N,1-bis(4-methoxyphenyl)methanimine | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | [2] |

| InChI Key | ZDOHZYPZEUJYKN-LFIBNONCSA-N | [6] |

Synthesis of N-(4-Methoxybenzylidene)-4-methoxyaniline

The formation of the imine bond is a classic example of a nucleophilic addition-elimination reaction. The causality behind the chosen synthetic routes is driven by the need to manage the reaction equilibrium, which favors the reactants without intervention. The removal of water, the reaction's byproduct, is therefore the critical factor for achieving high yields.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-methoxyaniline) attacks the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). This forms a tetrahedral intermediate known as a hemiaminal.

-

Dehydration: The hemiaminal is unstable and, under acid-catalyzed conditions, the hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.[7][8]

The pH must be carefully controlled; optimal rates are often observed around pH 5.[7] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal.[7]

Experimental Protocol: Solvent-Mediated Condensation

This protocol describes a reliable method for synthesizing the title compound with a high degree of purity. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and allows for the product to precipitate upon cooling, simplifying initial purification.

Materials:

-

4-methoxyaniline (p-anisidine), C₇H₉NO[9]

-

4-methoxybenzaldehyde (p-anisaldehyde)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Buchner funnel and filter paper

Procedure:

-

Reactant Dissolution: In a 250 mL round-bottom flask, dissolve an equimolar amount of 4-methoxyaniline (e.g., 0.02 mol, 2.46 g) in 50 mL of absolute ethanol with gentle stirring.

-

Aldehyde Addition: To this solution, add an equimolar amount of 4-methoxybenzaldehyde (0.02 mol, 2.72 g).

-

Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize yield, the flask can be placed in an ice bath for 30 minutes.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Green Chemistry Approach: Solvent-Free Synthesis

In alignment with modern principles of sustainable chemistry, solvent-free methods offer a compelling alternative. These techniques reduce environmental impact and can lead to quantitative yields in shorter timeframes.[2]

Procedure (Liquid-Assisted Grinding):

-

Combine equimolar amounts of solid 4-methoxyaniline and 4-methoxybenzaldehyde in a mortar.

-

Add a few drops of a liquid catalyst (e.g., acetic acid) or a facilitating liquid.

-

Grind the mixture vigorously with a pestle for 5-10 minutes. The reaction often proceeds rapidly, indicated by a change in color and texture.[2]

-

The resulting solid can be used directly or purified by recrystallization if necessary.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach ensures that the macroscopic properties (like melting point) are consistent with the microscopic molecular structure.

Spectroscopic Analysis

Spectroscopic data provides the fingerprint of the molecule, confirming the presence of key functional groups and the overall atomic connectivity.

| Technique | Expected Observation | Interpretation |

| ¹H NMR | Singlet ~8.3-8.5 ppmDoublets ~6.9-7.8 ppmSinglets ~3.8-3.9 ppm | Azomethine proton (-CH=N-)Aromatic protons on both ringsMethoxy protons (-OCH₃) |

| ¹³C NMR | Signal ~160 ppmSignals ~114-155 ppmSignal ~55 ppm | Imine carbon (C=N)Aromatic carbonsMethoxy carbons |

| FTIR (cm⁻¹) | Strong band ~1600-1625 cm⁻¹Bands ~1240-1260 cm⁻¹ and ~1020-1040 cm⁻¹ | C=N imine stretchAsymmetric and symmetric C-O-C stretches of the methoxy group |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 241 | Confirms the molecular weight of the compound. |

Note: Exact chemical shifts (ppm) and frequencies (cm⁻¹) can vary slightly based on the solvent and instrument used.

Applications and Research Trajectories

The unique electronic and structural features of N-(4-Methoxybenzylidene)-4-methoxyaniline and its derivatives make them valuable in several advanced applications.

-

Liquid Crystals: Derivatives of this compound, such as N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), are well-known for their liquid crystalline properties.[10] The rigid, rod-like molecular shape combined with the polarizability from the methoxy groups facilitates the formation of ordered mesophases (e.g., nematic phases) that can manipulate light, a principle fundamental to Liquid Crystal Displays (LCDs).[10]

-

Corrosion Inhibitors: The electron-rich nature of the molecule, with its aromatic rings and heteroatoms (N, O), allows it to adsorb onto metal surfaces. This forms a protective layer that can inhibit corrosion, particularly in acidic environments.[10] The efficiency of inhibition is directly linked to the electron-donating capacity of the substituents.[10]

-

Coordination Chemistry: As a bidentate ligand, the imine nitrogen and methoxy oxygen atoms can coordinate with metal ions to form stable Schiff base complexes. These complexes are actively researched for their catalytic activity, magnetic properties, and potential as chemosensors.[2]

Conclusion

N-(4-Methoxybenzylidene)-4-methoxyaniline is more than a simple organic molecule; it is a versatile platform for research and development. Its straightforward synthesis, coupled with a rich array of tunable properties, ensures its continued relevance in both fundamental and applied science. This guide has provided the essential technical framework for its synthesis, characterization, and application, empowering researchers to confidently utilize this compound in their work. The protocols and data presented are designed to be self-validating, reflecting a commitment to scientific integrity and reproducibility.

References

- Azariah, A. N., et al. (2004). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Materials Chemistry and Physics, 88(1), 90-96.

-

PubChem. (n.d.). N-(4-methoxybenzylidene)aniline. National Center for Biotechnology Information. Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). 4-Methoxyaniline. The University of Queensland. Available at: [Link]

-

Ren, X.-Y., Ding, Y.-F., & Jian, F.-F. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1793. Available at: [Link]

-

Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

-

NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of formation Schiff base. Available at: [Link]

-

Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

-

Wikipedia. (n.d.). Schiff base. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. CAS 1749-08-2: N-(4-METHOXYBENZYLIDENE)-4-METHOXYANILINE [cymitquimica.com]

- 5. N-(4-METHOXYBENZYLIDENE)-4-METHOXYANILINE | 1749-08-2 [chemicalbook.com]

- 6. N-(4-Methoxybenzylidene)-4-methoxyaniline 97 1749-08-2 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. N-(4-Methoxybenzylidene)aniline | 836-41-9 | Benchchem [benchchem.com]

The Mesomorphic Dance: A Technical Guide to the Liquid Crystalline Behavior of Schiff Bases

Abstract

Schiff bases, a class of organic compounds characterized by the azomethine (-CH=N-) group, have garnered significant attention within the materials science and biomedical fields. Their relative ease of synthesis and the remarkable tunability of their molecular architecture make them ideal candidates for the design of thermotropic liquid crystals. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the liquid crystalline behavior of Schiff bases. We will explore the fundamental principles governing their mesomorphic properties, from synthesis and characterization to the intricate relationship between molecular structure and phase behavior. Furthermore, this guide will delve into the burgeoning applications of these materials in biomedicine, offering insights into their potential as responsive drug delivery systems and biosensors.

Introduction: The Allure of Schiff Base Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This mesomorphic state is characterized by the long-range orientational order of constituent molecules, coupled with some degree of translational freedom. Thermotropic liquid crystals, which undergo phase transitions as a function of temperature, are particularly valuable in a range of technological applications.[1]

Schiff bases are a cornerstone in the design of thermotropic liquid crystals, primarily due to the versatility of the imine linkage.[2] This functional group can be readily formed through the condensation reaction of primary amines and carbonyl compounds, allowing for the systematic modification of the molecular structure.[3] The geometry of the Schiff base linkage, while creating a "stepped" core, effectively maintains the overall molecular linearity, a crucial prerequisite for the formation of liquid crystal phases. This inherent structural feature, combined with the ability to introduce a wide variety of terminal and lateral substituents, provides a powerful toolkit for tuning the mesomorphic properties of these materials.

The Genesis of a Mesogen: Synthesis of a Calamitic Schiff Base Liquid Crystal

The synthesis of Schiff base liquid crystals is a well-established and often straightforward process, typically involving a one-pot condensation reaction. The following protocol outlines a general procedure for the synthesis of a calamitic (rod-shaped) Schiff base liquid crystal.

Experimental Protocol: Synthesis of N-(4-methoxybenzylidene)-4'-butylaniline (MBBA) - A Classic Example

Objective: To synthesize a well-known nematic Schiff base liquid crystal.

Materials:

-

4-methoxybenzaldehyde

-

4-butylaniline

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of 4-methoxybenzaldehyde and 4-butylaniline in absolute ethanol.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Crystallization: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to induce crystallization of the Schiff base product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final, pure Schiff base liquid crystal.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the product at elevated temperatures, but the product's solubility decreases significantly at lower temperatures, facilitating crystallization.

-

Glacial Acetic Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, accelerating the reaction.

-

Reflux: Heating the reaction mixture to its boiling point increases the rate of reaction, ensuring a higher yield in a shorter time frame.

-

Recrystallization: This is a crucial step for achieving high purity, which is essential for observing well-defined liquid crystalline phase transitions.

Optical Characterization: Polarized Optical Microscopy (POM)

POM is an indispensable tool for the direct observation and identification of liquid crystalline phases based on their unique optical textures. [5] Experimental Protocol: POM Analysis

Objective: To visually identify the type of liquid crystal phase (e.g., nematic, smectic) by observing its characteristic texture.

Instrumentation:

-

Polarizing optical microscope with a hot stage

-

Glass microscope slides and cover slips

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the Schiff base on a clean microscope slide and cover it with a cover slip.

-

Heating: Place the slide on the hot stage of the microscope. Heat the sample to its isotropic liquid phase.

-

Observation during Cooling: Slowly cool the sample while observing it through the microscope with crossed polarizers. [6]4. Texture Identification: As the sample cools, it will transition into its liquid crystalline phase(s). Different phases will exhibit distinct optical textures:

-

Nematic Phase: Characterized by a "threaded" or "Schlieren" texture.

-

Smectic A Phase: Often shows a "focal-conic fan" texture.

-

Smectic C Phase: May display a "broken focal-conic" or Schlieren texture.

-

-

Correlation with DSC: The temperatures at which these textural changes occur should correspond to the transition temperatures determined by DSC.

Why POM is Crucial: While DSC provides thermodynamic data about phase transitions, POM provides the visual confirmation and identification of the specific mesophase. The birefringence of the liquid crystal, an optical property of anisotropic materials, is what allows for the visualization of these textures under polarized light. [6]

Structural Elucidation: X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement within the liquid crystal phases. [7] Experimental Protocol: XRD Analysis

Objective: To determine the layer spacing in smectic phases and the average intermolecular distance.

Instrumentation:

-

X-ray diffractometer with a temperature-controlled sample holder

-

Capillary tubes

Procedure:

-

Sample Preparation: The liquid crystal sample is filled into a thin-walled capillary tube and placed in the diffractometer.

-

Data Collection: X-ray diffraction patterns are collected at different temperatures corresponding to the various mesophases identified by DSC and POM.

-

Data Analysis:

-

Small-Angle X-ray Scattering (SAXS): In the smectic phase, a sharp diffraction peak in the small-angle region corresponds to the layer spacing (d). [8]By comparing the calculated molecular length with the experimental layer spacing, one can infer the nature of the smectic phase (e.g., Smectic A where d is close to the molecular length, or Smectic C where d is smaller due to molecular tilt). [8] * Wide-Angle X-ray Scattering (WAXS): A diffuse peak in the wide-angle region is observed for both nematic and smectic phases, corresponding to the average distance between adjacent molecules. [9]

-

Structure-Property Relationships: Tailoring Mesomorphic Behavior

The liquid crystalline properties of Schiff bases are highly sensitive to their molecular structure. Understanding these relationships is key to designing materials with desired characteristics.

| Structural Feature | Effect on Mesomorphic Properties | Representative Data (Hypothetical) |

| Terminal Alkyl/Alkoxy Chain Length | Increasing chain length generally promotes the formation of more ordered smectic phases over nematic phases and can lower melting points. | Compound A (C4 chain): Nematic; Compound B (C8 chain): Smectic A |

| Linking Groups (e.g., Ester) | The inclusion of additional rigid linking groups like esters can increase the overall molecular length and polarizability, often leading to higher clearing temperatures and increased mesophase stability. | Schiff Base: N 110 °C I; Schiff Base Ester: N 150 °C I |

| Lateral Substituents | The introduction of groups perpendicular to the long molecular axis can increase the molecular breadth, disrupting the packing efficiency and often lowering the clearing temperature. The effect depends on the size and polarity of the substituent. | Unsubstituted: N 120 °C I; -Cl substituted: N 95 °C I |

| Central Core Rigidity | A more rigid and linear central core enhances the anisotropy of the molecule, favoring the formation of stable liquid crystal phases with high clearing points. | Two-ring core: N 80 °C I; Three-ring core: N 180 °C I |

Biomedical Frontiers: Schiff Base Liquid Crystals in Drug Development

The unique properties of liquid crystals, such as their responsiveness to external stimuli and potential for biocompatibility, make them attractive candidates for biomedical applications. [10][11]Schiff bases, in particular, offer a versatile platform for designing such functional materials.

Potential for Controlled Drug Delivery

Thermotropic liquid crystals can act as matrices for the controlled release of therapeutic agents. [10]The phase transitions of the liquid crystal can be exploited to trigger drug release in response to temperature changes. For instance, a drug could be encapsulated within a smectic phase at a lower temperature. Upon a temperature increase to the nematic or isotropic phase, the change in viscosity and molecular ordering could lead to an accelerated release of the drug. This concept is particularly relevant for topical and transdermal drug delivery, where temperature gradients can be utilized. [12]

Biocompatibility and Cytotoxicity

A critical consideration for any material intended for biomedical use is its biocompatibility. While extensive research has been conducted on the biological activities of Schiff bases and their metal complexes, including antibacterial, antifungal, and antitumor properties, the biocompatibility of Schiff base liquid crystals for drug delivery applications is an emerging area of study. [13]Some studies have shown that certain Schiff base derivatives exhibit low cytotoxicity, making them promising candidates for in vitro and in vivo applications. [14][15]For example, some Schiff base complexes have been investigated for their cytotoxicity against cancer cell lines like HeLa and MCF7. [16][17]Further research focusing on the in vitro cytotoxicity assays of newly synthesized Schiff base liquid crystals is essential to validate their safety for drug delivery applications.

Biosensing Applications

Liquid crystal-based biosensors operate on the principle that the binding of a biological analyte at the liquid crystal interface can disrupt the molecular ordering, leading to a detectable optical response. [18][19]Enzymes are important biomarkers, and liquid crystal biosensors have been developed for their detection. [20]The specificity of enzyme-substrate interactions can be harnessed to create highly selective sensors. While many current liquid crystal biosensors utilize standard nematic liquid crystals like 5CB, the tunable properties of Schiff base liquid crystals could offer advantages in designing novel sensing platforms. The ease with which functional groups can be incorporated into the Schiff base molecular structure could allow for the direct attachment of receptor molecules for targeted analyte detection.

Sources

- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Schiff Bases in Biomedical Sciences [ouci.dntb.gov.ua]

- 3. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polarized Light Microscopy | Nikon’s MicroscopyU [microscopyu.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. barron.rice.edu [barron.rice.edu]

- 10. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization, and In Vitro Cytotoxicity of Unsymmetrical Tetradentate Schiff Base Cu(II) and Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Schiff bases derived from α-amino acids as nucleoli/cytoplasm cell-staining fluorescent probes in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. In vitro cytotoxicity activity of novel Schiff base ligand-lanthanide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. irispublishers.com [irispublishers.com]

- 20. Overview of Liquid Crystal Biosensors: From Basic Theory to Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]

solubility of N-(4-Methoxybenzylidene)-4-methoxyaniline in different solvents

An In-depth Technical Guide to the Solubility of N-(4-Methoxybenzylidene)-4-methoxyaniline for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-(4-Methoxybenzylidene)-4-methoxyaniline, a significant Schiff base, possesses a molecular structure that lends itself to a variety of applications, including in the synthesis of novel compounds and the development of liquid crystals.[1] A comprehensive understanding of its solubility in different solvents is paramount for its synthesis, purification, formulation, and application. This guide provides an in-depth analysis of the factors governing the solubility of N-(4-Methoxybenzylidene)-4-methoxyaniline, synthesizes available qualitative solubility information, and presents a detailed, field-proven protocol for the quantitative determination of its solubility. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling them to effectively work with this compound.

Introduction to N-(4-Methoxybenzylidene)-4-methoxyaniline

N-(4-Methoxybenzylidene)-4-methoxyaniline is a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond (imine or azomethine group).[2] These compounds are versatile and have been a subject of extensive research due to their wide-ranging applications in various scientific and industrial fields.[1] They serve as crucial intermediates in organic synthesis and are utilized in the development of pigments, dyes, and polymer stabilizers.[1]

The structure of N-(4-Methoxybenzylidene)-4-methoxyaniline, with its two methoxy-substituted aromatic rings linked by an imine bridge, results in a molecule with a specific polarity and potential for intermolecular interactions. These characteristics are central to its physicochemical properties, including its solubility.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | |

| Molecular Weight | 241.29 g/mol | |

| Melting Point | 146-150 °C | [1] |

| Appearance | Solid | [1] |

| CAS Number | 1749-08-2 |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will be most soluble in a solvent that has similar intermolecular forces. The key intermolecular forces at play for N-(4-Methoxybenzylidene)-4-methoxyaniline are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with the size and surface area of the molecule. The two aromatic rings in N-(4-Methoxybenzylidene)-4-methoxyaniline contribute significantly to these interactions.

-

Dipole-Dipole Interactions: The presence of the polar imine group (C=N) and the methoxy groups (-OCH₃) creates a permanent dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While N-(4-Methoxybenzylidene)-4-methoxyaniline does not have a hydrogen atom directly bonded to a highly electronegative atom (like O or N) and thus cannot act as a hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This allows for hydrogen bonding with protic solvents (e.g., alcohols).

The interplay of these forces determines the extent to which N-(4-Methoxybenzylidene)-4-methoxyaniline will dissolve in a given solvent.

Qualitative and Inferred Solubility Profile

-

Synthesis Solvents: The synthesis of N-(4-Methoxybenzylidene)-4-methoxyaniline is typically carried out via the condensation of 4-methoxybenzaldehyde and 4-methoxyaniline in solvents such as ethanol, methanol, toluene, or N,N-dimethylformamide (DMF).[1] The use of these solvents implies that the reactants and the resulting Schiff base product are at least moderately soluble in them at the reaction temperatures.

-

Purification: Recrystallization is a common method for purifying Schiff bases, often utilizing solvents in which the compound has high solubility at elevated temperatures and lower solubility at room temperature.[3]

-

Qualitative Observations: One source notes that the related compound N-(4-Methoxybenzylidene)aniline shows "almost transparency in Methanol," suggesting good solubility.[4]

Based on these points, a general, qualitative solubility profile can be proposed:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | Acetone, DMF, DMSO | Good to Moderate | Can engage in dipole-dipole interactions with the polar groups of the solute. |

| Non-Polar | Toluene, Hexane | Moderate to Low | Solubility will primarily depend on van der Waals forces. The large aromatic structure suggests some solubility in aromatic solvents like toluene. |

| Aqueous | Water | Very Low | The molecule is largely non-polar due to the two large aromatic rings, which will dominate over the polar groups, leading to poor solubility in water. The reactant 4-methoxyaniline is only slightly soluble in water.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[6]

Materials and Equipment

-

N-(4-Methoxybenzylidene)-4-methoxyaniline (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

Part 1: Preparation of Saturated Solutions

-

Aliquot Solute: Accurately weigh an excess amount of N-(4-Methoxybenzylidene)-4-methoxyaniline into several vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

-

Add Solvent: Pipette a precise volume of the chosen solvent into each vial.

-

Seal Vials: Tightly cap the vials to prevent solvent evaporation during equilibration.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]

Part 2: Sample Analysis

-

Visual Inspection: After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Filtration: Allow the vials to stand at the experimental temperature for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis).

-

Quantification:

-

Gravimetric Method: Carefully evaporate the solvent from the tared vial under reduced pressure or a gentle stream of nitrogen. Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.[7]

-

Spectroscopic/Chromatographic Method: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of a pre-established calibration curve. Analyze the sample using a calibrated HPLC or UV-Vis spectrophotometer.[7]

-

Part 3: Data Analysis and Reporting

-

Calculate Solubility: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Statistical Analysis: Perform the experiment in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of N-(4-Methoxybenzylidene)-4-methoxyaniline.

Factors Influencing Solubility

Temperature

For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. When developing a purification by recrystallization, this principle is fundamental.

Solvent Polarity

As discussed in the theoretical framework, the polarity of the solvent is a critical factor. A systematic study of solubility in a range of solvents with varying polarities would provide a comprehensive understanding of the dissolution behavior of N-(4-Methoxybenzylidene)-4-methoxyaniline.

Crystal Polymorphism

The crystalline form of the solute can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form of N-(4-Methoxybenzylidene)-4-methoxyaniline being used in solubility studies.

Conclusion

While quantitative solubility data for N-(4-Methoxybenzylidene)-4-methoxyaniline is not extensively documented, a strong theoretical and practical framework exists for its determination. Based on its molecular structure and the solvents employed in its synthesis, it is anticipated to have good solubility in polar aprotic and polar protic solvents, and moderate to low solubility in non-polar and aqueous media. The detailed experimental protocol provided in this guide offers a robust method for researchers to quantitatively determine the solubility of this important Schiff base in solvents relevant to their specific applications. This will enable more efficient process development, formulation, and application of N-(4-Methoxybenzylidene)-4-methoxyaniline in various fields of research and development.

References

- Lahsasni, S., et al. (2014). Solubilities of Amino Acids in Different Mixed Solvents.

-

ChemBK. 4-methoxyaniline. [Link]

- Azariah, A. N., et al. (2004). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Materials Chemistry and Physics, 88(1), 90-96.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. N-(4-methoxybenzylidene)aniline. [Link]

- Jarosławiecka, A., & Kaczorowska, K. (2022).

-

ACS Publications. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

-

RSC Publishing. The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks. [Link]

Sources

- 1. N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2 | Benchchem [benchchem.com]

- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 836-41-9 CAS MSDS (N-(4-METHOXYBENZYLIDENE)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

historical development of Schiff base liquid crystals

An In-Depth Technical Guide to the Historical Development of Schiff Base Liquid Crystals

Abstract

This technical guide provides a comprehensive exploration of the . From their pivotal role in the genesis of liquid crystal display (LCD) technology to their enduring importance as model systems for fundamental physical studies, Schiff bases represent a cornerstone of liquid crystal science. We will delve into the key discoveries, the rationale behind molecular design strategies, the evolution of synthesis and characterization techniques, and the structure-property relationships that defined their trajectory. This guide is structured to provide not just a chronological account, but a deep understanding of the scientific causality that drove the field forward, offering valuable insights for today's materials scientists and researchers.

Foundational Chemistry: The Convergence of Two Discoveries

The story of Schiff base liquid crystals begins at the intersection of two independent 19th-century chemical discoveries. In 1864, the German chemist Hugo Schiff reported the synthesis of a new class of compounds via the condensation of primary amines with carbonyl compounds, resulting in a carbon-nitrogen double bond (-C=N-) known as an imine or azomethine group[1][2][3]. These "Schiff bases" were noted for their straightforward synthesis and structural versatility.

Independently, in 1888, the Austrian botanist Friedrich Reinitzer observed a peculiar "double melting" phenomenon in a derivative of cholesterol.[4]. Upon heating, the solid crystals melted into a cloudy, turbid fluid, which, upon further heating, became a clear, isotropic liquid[4]. This intermediate state of matter, possessing properties of both liquids (fluidity) and crystals (optical anisotropy), was termed the "liquid crystal" state by the German physicist Otto Lehmann[4].

For decades, liquid crystals remained largely a scientific curiosity. The materials studied were often complex biological derivatives or required high temperatures to exhibit their unique properties, limiting practical investigation and application. The true potential of liquid crystals could only be unlocked by the creation of materials that were stable, easily synthesized, and, most importantly, possessed a liquid crystalline phase (or "mesophase") at ambient temperatures. This need set the stage for the entrance of Schiff bases onto the world stage.

The Breakthrough: MBBA and the Dawn of the Display Era

The late 1960s marked a watershed moment. The drive to create novel flat-panel electronic displays led researchers at RCA Laboratories, notably George H. Heilmeier, to explore the electro-optical properties of liquid crystals[5][6]. They demonstrated that an electric field could alter the alignment of liquid crystal molecules, thereby modulating the passage of light—the fundamental principle of the LCD[7][8]. Their initial work utilized a phenomenon called dynamic scattering mode (DSM), but it required a material that was a nematic liquid crystal at room temperature.

The critical breakthrough came from German researchers led by Hans Kelker who, in 1969, synthesized N-(4-methoxybenzylidene)-4-butylaniline , famously known as MBBA [9].

Caption: Synthesis of MBBA from its constituent aldehyde and amine.

MBBA was revolutionary because it exhibited a stable nematic liquid crystal phase in a temperature range that included room temperature (22 °C to 47 °C). This singular achievement transformed LCDs from a laboratory concept into a viable technology. The ease of synthesis, a hallmark of Schiff bases, allowed MBBA to be produced in sufficient quantities for research and development, fueling the rapid advancement of early display prototypes at RCA and around the world[7][10].

Engineering Molecules: Structure-Property Relationships

The discovery of MBBA triggered an explosion of research into analogous Schiff base compounds. Scientists quickly realized that by systematically modifying the molecular structure, they could precisely tune the material's physical properties. The causality was clear: to create better display devices, materials with wider temperature ranges, different optical properties, and various mesophases were needed.

The canonical structure of a calamitic (rod-like) Schiff base liquid crystal can be deconstructed into three key components:

Caption: Generic molecular architecture of a Schiff base liquid crystal.

-

The Rigid Core: Comprised of two or more aromatic rings (typically phenyl groups), this section provides the essential shape anisotropy required for liquid crystallinity. The linearity of the core is paramount for promoting the parallel alignment of molecules that defines the nematic phase.

-

The Imine Linker (-CH=N-): This group rigidly connects the aromatic rings. While it maintains the overall linearity, the imine bond creates a "stepped" or non-co-planar geometry between the rings[9]. This structural feature, combined with its inherent polarity, significantly influences the intermolecular interactions and, consequently, the mesomorphic properties. Its primary advantage, however, remained the synthetic accessibility it afforded[11][12].

-

The Terminal Groups (R1, R2): These flexible alkyl or alkoxy chains at either end of the molecule play a crucial role in modulating the physical properties.

-

Causality of Chain Length: Lengthening the terminal chains generally lowers the melting point by disrupting crystal packing. However, it also increases intermolecular van der Waals forces, which tends to stabilize the mesophase and increase the clearing point (the temperature at which the material becomes an isotropic liquid). This trade-off was systematically exploited. Furthermore, longer chains promote a greater degree of positional ordering, leading to the formation of smectic phases (layered structures) in addition to or instead of the nematic phase.

-

This systematic approach led to the synthesis and characterization of vast homologous series of Schiff bases, such as the nO.m compounds, where 'n' and 'm' represent the number of carbon atoms in the alkoxy and alkyl terminal chains, respectively. This family of compounds showcased an exceptionally rich variety of mesophases, including Nematic (N), Smectic A (SmA), Smectic C (SmC), and others, making them ideal systems for studying the fundamental physics of phase transitions[7].

Data Presentation: Mesomorphism in the nO.m Homologous Series

The following table summarizes the mesomorphic behavior for a selection of compounds from the 5O.m series (where the alkoxy chain has n=5 carbons), demonstrating the profound impact of varying the alkyl chain length (m).

| Compound (5O.m) | m (Alkyl Chain Length) | Transition Temperatures (°C) | Mesophases Exhibited |

| 5O.1 | 1 | Cr 48 N 52 I | Nematic |

| 5O.4 | 4 | Cr 34 (SmA 32) N 55 I | Nematic, Smectic A |

| 5O.6 | 6 | Cr 32 N 64 SmA 52 SmC 40 I | Nematic, Smectic A, Smectic C |

| 5O.8 | 8 | Cr 40 SmA 68 SmC 56 I | Smectic A, Smectic C |

Data is illustrative and compiled from typical values found in the literature. Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic Liquid. Parentheses indicate a monotropic transition (observed only on cooling).

Experimental Protocols: Synthesis and Characterization Workflow

The rapid progress in the field was underpinned by robust and repeatable experimental methodologies. The synthesis of a Schiff base is a classic example of a condensation reaction, valued for its high yield and simplicity.

Experimental Protocol: Synthesis of a Representative Schiff Base (e.g., 4-methoxybenzylidene-4'-butylaniline - MBBA)

Objective: To synthesize MBBA via the acid-catalyzed condensation of 4-methoxybenzaldehyde and 4-butylaniline.

Materials:

-

4-methoxybenzaldehyde (anisaldehyde)

-

4-butylaniline

-

Absolute Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Ice bath

-

Büchner funnel and filter paper

Methodology:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve an equimolar amount of 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) in 20 mL of absolute ethanol. Add 4-butylaniline (e.g., 1.49 g, 10 mmol) to the solution.

-

Causality: Ethanol is an excellent solvent for both reactants and the product at elevated temperatures, facilitating a homogeneous reaction. Using equimolar amounts ensures efficient conversion without a significant excess of either starting material.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine nitrogen. This significantly accelerates the rate of imine formation.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring for 2-3 hours.

-

Causality: Heating provides the necessary activation energy for the reaction, while refluxing prevents the loss of solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Crystallization and Purification: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the product.

-

Causality: The solubility of MBBA in ethanol is significantly lower at colder temperatures. This principle is the basis for purification by recrystallization, as unreacted starting materials or byproducts may remain in the cold solvent.

-

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified pale-yellow crystals under vacuum. The product's identity and purity can be confirmed using FTIR, NMR, and by measuring its melting and clearing points.[2][7]

Characterization Workflow

Once synthesized, a rigorous characterization workflow is essential to confirm the material's identity and map its liquid crystalline behavior.

Caption: Standard workflow for the characterization of a new liquid crystal.

-

Polarized Optical Microscopy (POM): This is the primary tool for visually identifying liquid crystal phases. The sample is placed between crossed polarizers and heated. As it transitions into a mesophase, the material's birefringence causes light to pass through, revealing a characteristic optical texture that acts as a fingerprint for the specific phase (e.g., thread-like Schlieren textures for nematics, fan-shaped focal conic textures for smectics).

-

Differential Scanning Calorimetry (DSC): This technique provides quantitative thermodynamic data. By precisely measuring the heat flow into or out of a sample as it is heated or cooled, DSC accurately determines the temperatures of all phase transitions and their associated enthalpy changes, confirming the observations from POM.[3][9]

A Shift in Focus: From Display Workhorse to Research Proving Ground

Despite their foundational role, the reign of Schiff bases in commercial display applications was relatively brief. By the mid-to-late 1970s, a critical weakness became apparent: the hydrolytic instability of the imine bond[7]. In the presence of even trace amounts of water, the -CH=N- bond could break, degrading the liquid crystal and severely limiting the operational lifetime of the display device.

This engineering challenge drove the search for more chemically robust alternatives. The breakthrough came from George Gray's group at the University of Hull, who developed the cyanobiphenyl family of liquid crystals. These materials offered comparable or superior electro-optical properties combined with much greater chemical stability, and they quickly supplanted Schiff bases in the burgeoning LCD industry.

However, this shift did not render Schiff bases obsolete. Instead, their role evolved. Because they were so easy to synthesize and their properties were so well-understood and tunable, they became the ideal platform for fundamental scientific inquiry[7]. They served as the proving ground for many spectacular theoretical predictions, including:

-

Ferroelectric Liquid Crystals: The theoretical prediction and subsequent discovery of ferroelectricity in chiral smectic C (SmC*) liquid crystals by Meyer and others in the 1970s was a landmark achievement. Many of the first materials designed to test this theory and exhibit this property were chiral Schiff bases.[7][11]

-

Advanced Phase Behavior: They were instrumental in the experimental verification of complex phase transition theories, such as the nature of the Nematic-to-Smectic A transition and the existence of multicritical points like the tricritical point predicted by de Gennes and McMillan.[7]

Conclusion and Legacy

The is a compelling narrative of scientific discovery, engineering necessity, and intellectual evolution. They were the right materials at the right time, with the synthesis of room-temperature nematic MBBA directly enabling the invention of the first practical liquid crystal displays—a technology that has reshaped the modern world. While their chemical instability led to their replacement in commercial applications, their legacy endures. The ease of their synthesis and the rich diversity of their mesomorphism cemented their status as an invaluable tool for the academic community. They provided the experimental foundation upon which much of our modern understanding of soft matter physics is built and continue to inspire the design of new, more complex liquid crystalline materials for applications in sensors, photonics, and beyond.[13][14]

References

-

Rananavare, S.B., & Pisipati, V.G.K.M. (2017). An overview of liquid crystals based on Schiff base compounds. ResearchGate. [Link]

-

Tejaswi, M., et al. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry, 10(1), 69-76. [Link]

-

Hagar, M., et al. (2020). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Molecules, 25(21), 5186. [Link]

-

Ahmed, H.A., et al. (2022). Three Rings Schiff Base Ester Liquid Crystals. Molecules, 27(8), 2304. [Link]

-

Al-Obaidi, N.S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 1-4. [Link]

-

Mitov, M. (2014). Liquid-crystal science from 1888 to 1922: building a revolution. Chemphyschem, 15(7), 1245-50. [Link]

-

Kumar, S., et al. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

-

Hagar, M., et al. (2021). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. RSC Advances, 11(23), 13997-14009. [Link]

-

Al-Obaidi, N.S., et al. (2018). Synthesis and Characterization, and Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. ResearchGate. [Link]

-

Al-Hamdani, A.A.S., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 13(5), 819. [Link]

-

Wang, L., et al. (2019). Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. Journal of Materials Chemistry C, 7(3), 553-558. [Link]

-

Corning Incorporated. (n.d.). LCD Technology | The History and Timeline of Liquid Crystal Display. Corning. [Link]

-

National Inventors Hall of Fame. (2024). NIHF Inductee George Heilmeier Invented the Liquid Crystal Device. NIHF. [Link]

-

Merck Group. (n.d.). The History of LC Displays. Merck. [Link]

-

Kyoto Prize. (n.d.). George H. Heilmeier. Kyoto Prize. [Link]

Sources

- 1. environmentaljournals.org [environmentaljournals.org]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid-crystal science from 1888 to 1922: building a revolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invent.org [invent.org]

- 6. George H. Heilmeier | Kyoto Prize [kyotoprize.org]

- 7. researchgate.net [researchgate.net]

- 8. The History of LC Displays [merckgroup.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. corning.com [corning.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

theoretical calculations for N-(4-Methoxybenzylidene)-4-methoxyaniline

An In-depth Technical Guide to the Theoretical Calculation of N-(4-Methoxybenzylidene)-4-methoxyaniline

Abstract

This guide provides a comprehensive framework for the theoretical investigation of N-(4-Methoxybenzylidene)-4-methoxyaniline, a significant Schiff base compound. We delve into the core computational chemistry methodologies, primarily focusing on Density Functional Theory (DFT), to elucidate its structural, vibrational, and electronic properties. This document is structured to serve as a practical guide for researchers and scientists, offering not just procedural steps but also the underlying scientific rationale for each phase of the calculation. The protocols outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data. By integrating theoretical calculations with experimental findings, researchers can gain deeper insights into molecular behavior, accelerating material design and drug development efforts.

Introduction: The Convergence of Experiment and Theory

N-(4-Methoxybenzylidene)-4-methoxyaniline is a Schiff base, a class of organic compounds characterized by the azomethine or imine (-C=N-) functional group.[1][2] These compounds are cornerstones in various scientific disciplines, serving as versatile intermediates in organic synthesis, ligands in coordination chemistry, and functional materials in fields like liquid crystals and corrosion inhibition.[2][3] The specific molecule , with methoxy groups on both aniline rings, possesses electronic characteristics that make it a compelling subject for both experimental and theoretical exploration.

While experimental techniques like FT-IR, NMR, and X-ray crystallography provide invaluable data on molecular structure and properties, they offer a snapshot of the molecule's behavior.[4][5] Theoretical calculations, particularly those grounded in quantum mechanics, provide a powerful complementary approach. They allow us to build a dynamic, predictive model of the molecule, exploring its most stable geometric configurations, vibrational modes, and electronic landscape with high precision.[5][6][7] This in-silico approach is indispensable for interpreting complex experimental spectra, understanding reaction mechanisms, and predicting properties before synthesis, thereby saving significant time and resources.

Foundational Concepts in Computational Chemistry

A robust theoretical investigation is built upon a solid understanding of its core principles. The methodologies described in this guide are primarily based on Density Functional Theory (DFT), a computational method that has revolutionized molecular modeling.

-

Density Functional Theory (DFT): Unlike older methods that calculate the complex wavefunction of a multi-electron system, DFT determines the electronic energy based on the electron density. This approach offers a remarkable balance of computational efficiency and accuracy, making it the workhorse for calculations on medium to large-sized organic molecules.[8][9] A popular and widely validated functional within DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with DFT to deliver reliable results for a vast range of chemical systems.[5][8][10]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly influence the accuracy of the calculation. A commonly used and effective basis set for organic molecules is 6-311++G(d,p) . This notation indicates a split-valence basis set with diffuse functions (+) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, allowing for a more accurate description of the electron distribution.[8][11]

A Validated Computational Workflow

The following protocol outlines a systematic and self-validating approach to the theoretical analysis of N-(4-Methoxybenzylidene)-4-methoxyaniline. This workflow ensures that each step builds upon a foundation of validated data, leading to reliable final results.

Caption: Computational workflow for theoretical analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Validation

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. All subsequent property calculations are dependent on this optimized structure. A subsequent frequency calculation is mandatory to validate that the optimized structure is a true energy minimum (a stable state) and not a transition state.

-

Structure Input: Construct the initial 3D structure of N-(4-Methoxybenzylidene)-4-methoxyaniline using molecular modeling software (e.g., Avogadro, GaussView) from its SMILES string (COc1ccc(C=Nc2ccc(OC)cc2)cc1).

-

Optimization Calculation:

-

Select a DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Perform a geometry optimization calculation to find the lowest energy conformation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the molecule's total energy.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Validation: Analyze the output to confirm the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates the structure is a saddle point (a transition state), not a minimum, and requires further optimization or a different starting conformation.

-

-

Zero-Point Energy Correction: The output from the frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate total energy.

Elucidating Molecular Properties